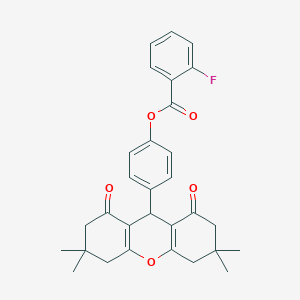![molecular formula C24H20N4O3S3 B301528 N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide involves the inhibition of various signaling pathways that are involved in the proliferation of cancer cells. It also inhibits the aggregation of amyloid-beta peptides by binding to the hydrophobic regions of the peptides.
Biochemical and Physiological Effects:
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the aggregation of amyloid-beta peptides by preventing the formation of beta-sheet structures.
实验室实验的优点和局限性
The advantages of using N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide in lab experiments include its significant anticancer and anti-Alzheimer's disease activity. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
Some of the future directions for the research on N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide include:
1. Further studies to determine its optimal dosage and administration in the treatment of cancer and Alzheimer's disease.
2. Development of novel drug delivery systems to enhance its efficacy and reduce its toxicity.
3. Investigation of its potential applications in other diseases and disorders.
4. Studies to determine its mechanism of action in greater detail.
5. Development of analogs with improved pharmacological properties.
Conclusion:
In conclusion, N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it into a viable therapeutic agent.
合成方法
The synthesis of N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide involves the reaction of 2-mercaptobenzothiazole with 2-chloroacetyl chloride, followed by reaction with 2-aminopyridine and 4-acetylaniline. The final product is obtained by acetylation of the amine group with acetic anhydride.
科学研究应用
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity by inhibiting the proliferation of cancer cells. It also has potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
属性
产品名称 |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide |
|---|---|
分子式 |
C24H20N4O3S3 |
分子量 |
508.6 g/mol |
IUPAC 名称 |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C24H20N4O3S3/c1-15(29)16-5-7-17(8-6-16)26-22(31)14-33-24-28-19-10-9-18(12-20(19)34-24)27-21(30)13-32-23-4-2-3-11-25-23/h2-12H,13-14H2,1H3,(H,26,31)(H,27,30) |
InChI 键 |
NLOGCWJBGKUMNE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301445.png)
![ethyl (5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301446.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301447.png)

![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301451.png)
![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301452.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide](/img/structure/B301453.png)
![ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301455.png)
![ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301457.png)
![ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301458.png)
![N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B301460.png)
![ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301466.png)
![ethyl (5Z)-2-(4-methylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301467.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301468.png)